Lipophilicity and Hydrogen-Bonding Profile Versus 2-Methoxyphenyl Urea Analog (CAS 897613-88-6)
The target compound (CAS 921484-06-2) bears a p-tolyl group (XLogP3-AA = 3.9; HBD count = 3) , whereas its closest commercially cataloged analog, 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide (CAS 897613-88-6), contains a 2-methoxyphenyl group (XLogP3-AA = 3.1; HBD count = 3; molecular weight 450.44) . The ΔXLogP3-AA of +0.8 log units indicates higher membrane permeability potential for the target compound, while the molecular weight difference (434.44 vs. 450.44) contributes to improved ligand efficiency metrics.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and molecular weight |
|---|---|
| Target Compound Data | XLogP3-AA = 3.9; MW = 434.44 g/mol |
| Comparator Or Baseline | CAS 897613-88-6 (2-methoxyphenyl analog): XLogP3-AA = 3.1; MW = 450.44 g/mol |
| Quantified Difference | ΔXLogP3-AA = +0.8 log units; ΔMW = -16 g/mol |
| Conditions | Computed by PubChem XLogP3 3.0 and Cactvs 3.4.8.24 (2024 release) |
Why This Matters
Higher XLogP3-AA and lower molecular weight of the target suggest superior passive membrane permeability and ligand efficiency compared to the 2-methoxyphenyl analog, which directly affects cell-based assay performance and compound selection for lead optimization programs.
- [1] PubChem Compound Summary for CID 18567505, 2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide. National Center for Biotechnology Information (2024). View Source
- [2] PubChem Compound Summary for CID 78068266, 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-(trifluoromethyl)phenyl)acetamide. National Center for Biotechnology Information (2024). View Source
